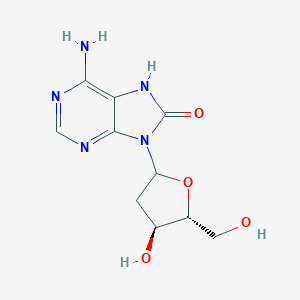

8-Oxo-2'-deoxyadenosine

Description

Structure

3D Structure

Properties

CAS No. |

62471-63-0 |

|---|---|

Molecular Formula |

C10H13N5O4 |

Molecular Weight |

267.24 g/mol |

IUPAC Name |

6-amino-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one |

InChI |

InChI=1S/C10H13N5O4/c11-8-7-9(13-3-12-8)15(10(18)14-7)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H,14,18)(H2,11,12,13)/t4-,5+,6?/m0/s1 |

InChI Key |

NDWAUKFSFFRGLF-YRZWDFBDSA-N |

SMILES |

C1C(C(OC1N2C3=NC=NC(=C3NC2=O)N)CO)O |

Isomeric SMILES |

C1[C@@H]([C@H](OC1N2C3=NC=NC(=C3NC2=O)N)CO)O |

Canonical SMILES |

C1C(C(OC1N2C3=NC=NC(=C3NC2=O)N)CO)O |

Synonyms |

2’-Deoxy-7,8-dihydro-8-oxo-adenosine; 2’-Deoxy-7,8-dihydroadenosin-8-one; 7,8-Dihydro-8-oxodeoxyadenosine; 8-Oxo-2’-deoxyadenosine; 8-Oxo-2’-deoxydihydroadenosine; 8-Oxo-7,8-dihydro-2’-deoxyadenosine |

Origin of Product |

United States |

Foundational & Exploratory

The Role of 8-Oxo-2'-deoxyadenosine in Oxidative DNA Damage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress is a constant threat to genomic integrity, leading to a variety of DNA lesions that, if left unrepaired, can result in mutations and contribute to the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. While 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) is the most extensively studied oxidative DNA lesion, 8-oxo-7,8-dihydro-2'-deoxyadenosine (8-oxo-dA) is another critical product of adenine (B156593) oxidation. This technical guide provides an in-depth exploration of the role of 8-oxo-dA in oxidative DNA damage, covering its formation, mutagenic potential, and the cellular mechanisms employed for its repair. We present quantitative data on its abundance and mutagenicity, detailed experimental protocols for its detection, and an overview of the signaling pathways activated in response to this form of DNA damage.

Introduction

Reactive oxygen species (ROS), generated as byproducts of normal cellular metabolism and from exogenous sources, can indiscriminately damage cellular macromolecules, including DNA.[1] Purine bases are particularly susceptible to oxidative attack. The oxidation of deoxyadenosine (B7792050) at the C8 position results in the formation of 8-oxo-2'-deoxyadenosine (8-oxo-dA), a significant, albeit less abundant, lesion compared to 8-oxo-dG.[1] The presence of 8-oxo-dA in the genome is a key biomarker of oxidative stress and is implicated in the etiology of various pathologies.[1] Understanding the biology of 8-oxo-dA, from its chemical formation to its ultimate cellular fate, is crucial for developing therapeutic strategies to combat diseases associated with oxidative stress.

Formation of this compound

The primary mechanism for the formation of 8-oxo-dA in DNA is the reaction of deoxyadenosine with the hydroxyl radical (•OH), a highly reactive ROS.[1] The reaction proceeds through the addition of the hydroxyl radical to the C8 position of the adenine base, forming a C8-OH-adduct radical.[1] Subsequent oxidation of this radical intermediate leads to the formation of the stable 8-oxo-dA lesion.[1]

Mutagenic Potential of this compound

8-oxo-dA is a miscoding lesion that can lead to mutations during DNA replication. The primary mutagenic outcome of 8-oxo-dA is the induction of A→C transversions.[2][3] However, A→G transitions have also been observed, and the mutation frequency and spectrum are dependent on the local DNA sequence context.[2][3] Compared to 8-oxo-dG, 8-oxo-dA is considered to be significantly less mutagenic.[2][3]

Quantitative Data on 8-oxo-dA

The following tables summarize key quantitative data regarding the abundance and mutagenicity of 8-oxo-dA.

| Parameter | Value | Reference(s) |

| Relative Abundance | ||

| 8-oxo-dA to 8-oxo-dG ratio (ionizing radiation or H₂O₂) | ~1:3 to 1:2 | [4] |

| 8-oxo-dA to 8-oxo-dG ratio (some tumor tissues) | up to 1:1 | [4] |

| Mutagenicity | ||

| Mutation Frequency (A→C) in 5′-TAoxoGC- context | 1.2% | [2][5] |

| Mutation Frequency (A→G) in 5′-TGAoxoC- context | <0.24% (1 in 416 colonies) | [2][3][5] |

| Relative Mutagenicity (8-oxo-dA vs. 8-oxo-dG) | 4 to 28 times lower | [2] |

Table 1: Quantitative Data on the Abundance and Mutagenicity of this compound.

DNA Repair of this compound

Cells have evolved sophisticated DNA repair mechanisms to counteract the deleterious effects of oxidative DNA damage. The primary pathway for the removal of 8-oxo-dA is the Base Excision Repair (BER) pathway.

Base Excision Repair (BER) of 8-oxo-dA

The BER pathway is initiated by a DNA glycosylase that recognizes and excises the damaged base. Several DNA glycosylases have been shown to have activity towards 8-oxo-dA.

-

Nei-like DNA glycosylase 1 (NEIL1): NEIL1 can efficiently remove 8-oxo-dA when it is paired with cytosine (8-oxo-dA:C).[6]

-

8-oxoguanine DNA glycosylase 1 (OGG1): OGG1, the primary enzyme for excising 8-oxo-dG, also exhibits activity towards 8-oxo-dA, particularly when paired with cytosine.[6]

-

Other Glycosylases: While less characterized for their activity on 8-oxo-dA, other glycosylases such as NTH1 and NEIL2 may also play a role in its removal, potentially as backup enzymes.[5][7]

Following the excision of 8-oxo-dA by a DNA glycosylase, the resulting abasic (AP) site is further processed by AP endonuclease 1 (APE1), DNA polymerase, and DNA ligase to restore the correct DNA sequence.

| Enzyme | Substrate | KM (nM) | kcat (min-1) | kcat/KM (nM-1 min-1) x 103 | Reference(s) |

| NEIL1 | 8-oxo-dA:C | 44 ± 5 | 0.21 ± 0.01 | 4.8 ± 0.6 | [6] |

| OGG1 | 8-oxo-dA:C | 15 ± 2 | 0.45 ± 0.02 | 30 ± 5 | [6] |

Table 2: Kinetic Parameters of DNA Glycosylases for this compound.

Signaling Pathways and Cellular Responses

The presence of oxidative DNA damage, including 8-oxo-dA, triggers a complex network of signaling pathways collectively known as the DNA Damage Response (DDR). While specific signaling cascades initiated exclusively by 8-oxo-dA are not well-defined, it is understood to contribute to the overall oxidative stress signal that activates key kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[8][9][10] These kinases, in turn, phosphorylate a multitude of downstream targets to orchestrate cell cycle arrest, DNA repair, and, in cases of extensive damage, apoptosis.

Much of our understanding of signaling in response to oxidized purines comes from studies of 8-oxo-dG. The repair of 8-oxo-dG by OGG1 and the subsequent release of the free base, 8-oxoguanine, can activate small GTPases like Ras and Rac1, leading to the activation of downstream pro-inflammatory and survival pathways.[11][12] It is plausible that a similar mechanism exists for 8-oxo-dA, where its excision product could act as a signaling molecule.

Figure 1: Generalized Signaling Pathway for 8-oxo-dA Damage. This diagram illustrates the formation of 8-oxo-dA, its recognition by the BER pathway, and the activation of the general DNA Damage Response.

Experimental Protocols

Accurate detection and quantification of 8-oxo-dA are essential for studying its biological roles. Below are detailed methodologies for two common techniques.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This is a highly sensitive and specific method for the simultaneous quantification of 8-oxo-dA and other oxidized nucleosides.

I. DNA Isolation and Hydrolysis:

-

DNA Extraction: Isolate genomic DNA from cells or tissues using a method that minimizes adventitious oxidation, such as a sodium iodide-based protocol or commercial kits designed for oxidative damage analysis.

-

DNA Quantification: Determine the concentration and purity of the isolated DNA using UV spectrophotometry (A260/A280 ratio).

-

Enzymatic Digestion:

-

To 50-100 µg of DNA, add an internal standard (e.g., [15N5]8-oxo-dA).

-

Perform enzymatic hydrolysis to nucleosides using a cocktail of nuclease P1 and alkaline phosphatase. Incubate at 37°C for 2-4 hours.

-

Centrifuge the sample to pellet any undigested material.

-

II. HPLC-MS/MS Analysis:

-

Chromatographic Separation:

-

Inject the supernatant from the digested DNA sample onto a C18 reverse-phase HPLC column.

-

Use a gradient elution with a mobile phase consisting of aqueous ammonium (B1175870) formate (B1220265) or formic acid and an organic modifier like methanol (B129727) or acetonitrile.

-

-

Mass Spectrometric Detection:

-

Couple the HPLC system to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Operate the mass spectrometer in the positive ion, multiple reaction monitoring (MRM) mode.

-

Monitor the specific precursor-to-product ion transitions for 8-oxo-dA (e.g., m/z 284 → 168) and its internal standard.

-

-

Quantification:

-

Generate a standard curve using known concentrations of 8-oxo-dA.

-

Calculate the amount of 8-oxo-dA in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Figure 2: Experimental Workflow for HPLC-MS/MS Analysis of 8-oxo-dA.

32P-Postlabeling Assay

This is an ultrasensitive method for detecting DNA adducts, including 8-oxo-dA.

I. DNA Digestion and Adduct Enrichment:

-

DNA Digestion: Digest 1-10 µg of DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment (Optional but Recommended): Enrich the adducted nucleotides by either nuclease P1 digestion (which dephosphorylates normal nucleotides but not many adducts) or butanol extraction.

II. 32P-Labeling and Chromatographic Separation:

-

32P-Labeling: Label the 5'-hydroxyl group of the enriched adducts with 32P from [γ-32P]ATP using T4 polynucleotide kinase.

-

Thin-Layer Chromatography (TLC):

-

Spot the 32P-labeled digest onto a polyethyleneimine (PEI)-cellulose TLC plate.

-

Develop the chromatogram in multiple dimensions using different solvent systems to achieve separation of the adducted nucleotides from the normal nucleotides.

-

-

Detection and Quantification:

-

Visualize the separated, radiolabeled adducts by autoradiography or phosphorimaging.

-

Quantify the amount of 8-oxo-dA by measuring the radioactivity of the corresponding spot and comparing it to the total radioactivity of the sample.

-

Conclusion

This compound is a significant, though often overlooked, product of oxidative DNA damage. Its formation serves as a reliable biomarker of oxidative stress, and its miscoding potential underscores the importance of efficient DNA repair for maintaining genomic stability. The Base Excision Repair pathway, primarily involving the DNA glycosylases NEIL1 and OGG1, is the main line of defense against 8-oxo-dA. While the specific signaling pathways triggered by 8-oxo-dA are still under investigation, it is clear that its presence contributes to the activation of the broader DNA Damage Response. The detailed experimental protocols provided in this guide will aid researchers in the accurate detection and quantification of 8-oxo-dA, facilitating further investigation into its roles in health and disease and the development of novel therapeutic interventions.

References

- 1. benchchem.com [benchchem.com]

- 2. [PDF] Kinetics of substrate recognition and cleavage by human 8-oxoguanine-DNA glycosylase | Semantic Scholar [semanticscholar.org]

- 3. Kinetics of substrate recognition and cleavage by human 8-oxoguanine-DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NEIL1 and NEIL2 Are Recruited as Potential Backup for OGG1 upon OGG1 Depletion or Inhibition by TH5487 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of mammalian NEIL1 protein in the repair of 8-oxo-7,8-dihydroadenine in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NEIL1 and NEIL2 Are Recruited as Potential Backup for OGG1 upon OGG1 Depletion or Inhibition by TH5487 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Dual Inhibitors of 8-Oxoguanine Surveillance by OGG1 and NUDT1 - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of 8-Oxo-2'-deoxyadenosine Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative damage to DNA is a constant threat to genomic integrity, implicated in a wide range of pathological conditions including cancer and neurodegenerative diseases. While 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) is the most studied oxidative DNA lesion, 8-oxo-7,8-dihydro-2'-deoxyadenosine (8-oxo-dA), a product of adenine (B156593) oxidation, is emerging as a significant, albeit less abundant, contributor to mutagenesis and cellular signaling. This technical guide provides an in-depth exploration of the biological significance of 8-oxo-dA formation, detailing its mechanisms of formation, mutagenic consequences, and the cellular repair pathways that counteract its effects. Furthermore, we delve into its potential role in modulating signaling pathways and present current methodologies for its detection and quantification, offering a valuable resource for researchers and professionals in drug development.

Introduction

Reactive oxygen species (ROS), generated as byproducts of normal cellular metabolism and from exogenous sources, can induce a variety of modifications to DNA bases. Among these, the oxidation of purines is a frequent event. 8-oxo-dA is formed by the attack of ROS, particularly the hydroxyl radical (•OH), at the C8 position of the adenine base[1]. Although less abundant than 8-oxo-dG, the formation of 8-oxo-dA is a significant event that can lead to A→C transversions, thus contributing to the mutational landscape of cells[2][3]. The accumulation of 8-oxo-dA has been associated with various diseases, underscoring the importance of understanding its biological roles and the cellular mechanisms that have evolved to mitigate its harmful effects.

Formation of 8-Oxo-2'-deoxyadenosine

The primary mechanism of 8-oxo-dA formation involves the reaction of deoxyadenosine (B7792050) with hydroxyl radicals. This highly reactive species adds to the C8 position of the adenine ring, forming a C8-OH-adduct radical. Subsequent oxidation of this intermediate leads to the stable 8-oxo-dA lesion.

Mutagenic Potential and Signature

The presence of 8-oxo-dA in the DNA template can lead to misincorporation of nucleotides during DNA replication. Studies in mammalian cells have shown that 8-oxo-dA primarily induces targeted A→C transversions[2][3]. The mutagenic frequency is influenced by the local sequence context but is generally lower than that observed for 8-oxo-dG[2][3]. This specific mutational signature can serve as an indicator of adenine oxidation-induced DNA damage in genomic analyses.

Cellular Repair of this compound

Cells have evolved sophisticated DNA repair mechanisms to counteract the deleterious effects of oxidative DNA damage. The primary pathway for the removal of 8-oxo-dA is the Base Excision Repair (BER) pathway.

The Role of NEIL1 in 8-oxo-dA Repair

Recent evidence strongly suggests that the human DNA glycosylase, Endonuclease VIII-like 1 (NEIL1), plays a crucial role in the recognition and excision of 8-oxo-dA[4][5][6]. NEIL1 efficiently removes 8-oxo-adenine from DNA, particularly when it is paired with cytosine (8-oxo-A:C)[4][6]. The repair process is initiated by the glycosylase activity of NEIL1, which cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar, releasing the 8-oxo-adenine base and creating an apurinic/apyrimidinic (AP) site. Following base removal, the AP lyase activity of NEIL1 or AP endonuclease 1 (APE1) incises the DNA backbone, preparing the site for subsequent repair synthesis and ligation to restore the correct DNA sequence.

While NEIL1 shows robust activity on 8-oxo-A:C pairs, other DNA glycosylases may also contribute to the repair of 8-oxo-dA in different contexts. For instance, MUTYH is known to excise adenine misincorporated opposite 8-oxo-dG, playing a crucial role in preventing G:C to T:A transversions[3][7][8][9]. However, its direct role in the excision of 8-oxo-dA from the DNA backbone is less clear.

Signaling Pathways and Biological Roles

Beyond its mutagenic potential, 8-oxo-dA may also function as a signaling molecule, influencing cellular processes by modulating the activity of transcription factors.

Modulation of CREB and NF-κB Activity

Studies have shown that the presence of 8-oxo-dA within the recognition sequences of the transcription factors CREB (cAMP response element-binding protein) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) can increase their binding affinity to DNA[10]. This suggests a potential mechanism by which oxidative stress, through the formation of 8-oxo-dA, could directly influence gene expression programs regulated by these key transcription factors, which are involved in inflammation, immunity, and cell survival. The precise downstream consequences of this enhanced binding are an active area of research.

References

- 1. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stimulation of DNA glycosylase activity of OGG1 by NEIL1: functional collaboration between two human DNA glycosylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of mammalian NEIL1 protein in the repair of 8-oxo-7,8-dihydroadenine in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 8-Oxoguanine causes neurodegeneration during MUTYH-mediated DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Absence of the DNA repair enzyme human 8-oxoguanine glycosylase is associated with an aggressive breast cancer phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Lung cancer patients have increased 8-hydroxydeoxyguanosine levels in peripheral lung tissue DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lung Cancer Patients Have Increased 8‐Hydroxydeoxyguanosine Levels in Peripheral Lung Tissue DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. 8-hydroxy-2′-deoxyguanosine in colorectal adenocarcinoma – is it a result of oxidative stress? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of A to C Transversion by 8-Oxo-2'-deoxyadenosine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative DNA damage is a constant threat to genomic integrity, with 8-Oxo-2'-deoxyadenosine (8-oxo-dA) emerging as a significant premutagenic lesion. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the A to C transversion mutation induced by 8-oxo-dA. A key event in this process is the conformational change of 8-oxo-dA to its syn form, which facilitates the misincorporation of a guanine (B1146940) nucleotide by various DNA polymerases during replication. This guide details the aberrant base pairing, the roles of specific DNA polymerases, and the cellular responses to this form of DNA damage. Quantitative data on the kinetics of nucleotide incorporation and the frequency of A to C transversions are presented, along with detailed experimental protocols for their study. Visualizations of the key pathways and experimental workflows are provided to facilitate a deeper understanding of this critical mutagenic process.

The Molecular Basis of 8-oxo-dA Induced Mutagenesis

The primary cause of A to C transversions originating from 8-oxo-dA is the chemical instability of the oxidized adenine (B156593) base. Unlike canonical DNA bases, 8-oxo-dA can readily rotate around its glycosidic bond, interconverting between the anti and syn conformations. While the anti conformation of 8-oxo-dA still preferentially pairs with thymine (B56734) (T), the syn conformation presents a Hoogsteen edge that is structurally compatible with guanine (G).[1][2] This aberrant 8-oxo-dA(syn):dGTP(anti) base pair can be accommodated by the active sites of several DNA polymerases, leading to the incorporation of guanine opposite the damaged adenine.[3][4] If this mismatch is not corrected by cellular DNA repair mechanisms, a subsequent round of replication will result in a C being incorporated opposite the G, thus completing the A to C transversion.

The mutagenic potential of 8-oxo-dA has been demonstrated in mammalian cells, where it induces A:T → C:G transversions.[1][5] However, its mutagenic effect is generally considered to be moderate and is influenced by the DNA sequence context.[1][5]

Role of DNA Polymerases in 8-oxo-dA Bypass and Mutagenesis

The bypass of an 8-oxo-dA lesion is a critical step in the mutagenic process and is mediated by various DNA polymerases, each with different efficiencies and fidelities.

-

Translesion Synthesis (TLS) Polymerases: Y-family polymerases such as Pol η, Pol ι, and Pol κ, along with the B-family polymerase Pol ζ, are specialized in replicating through DNA lesions. Studies have shown that Pol η can incorporate dGTP opposite 8-oxo-dA with significant efficiency.[4]

-

X-Family Polymerases: DNA polymerase β (Pol β), a key enzyme in base excision repair (BER), has been shown to insert dGTP opposite 8-oxo-dA with a higher efficiency than opposite an undamaged adenine, highlighting its role in the mutagenic potential of this lesion.[5]

-

Replicative Polymerases: While high-fidelity replicative polymerases generally stall at DNA lesions, they can, under certain conditions, participate in the bypass of 8-oxo-dA, sometimes leading to incorrect nucleotide incorporation.

The choice of polymerase for bypassing 8-oxo-dA is a crucial determinant of the mutational outcome. The ability of certain polymerases to accommodate the distorted geometry of the 8-oxo-dA(syn):dGTP base pair in their active site is a key factor in promoting the A to C transversion.

Quantitative Analysis of A to C Transversion

The frequency and efficiency of dGTP incorporation opposite 8-oxo-dA have been quantified through various in vitro and in vivo studies.

Table 1: Steady-State Kinetic Parameters for Nucleotide Incorporation Opposite 8-oxo-dA

| DNA Polymerase | Nucleotide | Km (μM) | kcat (min-1) | Catalytic Efficiency (kcat/Km) (min-1μM-1) | Reference |

| Human Pol β | dGTP | 140 ± 20 | 0.057 ± 0.004 | 0.00041 | [6] |

| Human Pol η | dGTP | - | - | Fins dTTP ~2x > Fins dGTP | [5] |

| Dpo4 | dGTP | - | - | Fins dTMP ~14x > Fins dGTP | [5] |

Note: "-" indicates that specific quantitative data was not available in the cited sources. The relative efficiency of Pol η and Dpo4 is presented as a preference due to the nature of the data in the available literature.

Table 2: In Vivo Mutagenesis of 8-oxo-dA

| Cell Line | Sequence Context | Mutation Frequency (MF) | A → C Transversion Frequency | Reference |

| NIH 3T3 cells | 5′-…GGCCXAG-3′ (HRAS) | - | 55% of clones | [5] |

| COS-7 cells | 5′-…TCCTXGCCT…-3′ (HRAS) | ~1.2% | - | [5] |

| COS-7 cells | 5′-…CCTGXCCTC…-3′ | ~0.24% | - | [5] |

Note: "X" represents the position of 8-oxo-dA.

Experimental Protocols

Single-Nucleotide Incorporation Assay (Steady-State Kinetics)

This assay measures the rate of incorporation of a single nucleotide opposite an 8-oxo-dA lesion in a DNA template.

Materials:

-

Purified DNA polymerase

-

Synthetic DNA primer-template duplex with a site-specific 8-oxo-dA

-

dGTP and other dNTPs

-

Reaction buffer appropriate for the DNA polymerase

-

Radiolabeled primer or dNTP for detection

-

Denaturing polyacrylamide gel

-

Phosphorimager or equivalent detection system

Protocol:

-

Primer-Template Annealing: Anneal a 5'-radiolabeled primer to a synthetic template oligonucleotide containing a single 8-oxo-dA at a 1:1.5 molar ratio by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

-

Reaction Setup: Prepare reaction mixtures containing the annealed primer-template, reaction buffer, and varying concentrations of dGTP.

-

Initiation: Initiate the reaction by adding the DNA polymerase.

-

Incubation: Incubate the reactions at the optimal temperature for the polymerase for a time course that ensures single-turnover conditions.

-

Quenching: Stop the reactions by adding a quench buffer (e.g., EDTA and formamide).

-

Analysis: Separate the reaction products on a denaturing polyacrylamide gel.

-

Quantification: Quantify the amount of extended primer using a phosphorimager.

-

Data Analysis: Plot the initial velocity of the reaction against the dGTP concentration and fit the data to the Michaelis-Menten equation to determine Km and kcat.

Shuttle Vector Mutagenesis Assay

This assay is used to determine the mutagenic frequency and spectrum of 8-oxo-dA in mammalian cells.

Materials:

-

Shuttle vector plasmid (e.g., pZ189, supF-based vectors)

-

Oligonucleotide containing a site-specific 8-oxo-dA

-

Restriction enzymes

-

DNA ligase

-

Competent mammalian cells for transfection (e.g., COS-7)

-

Competent E. coli for plasmid rescue and analysis

-

DNA sequencing reagents and equipment

Protocol:

-

Vector Construction: Ligate a synthetic oligonucleotide containing a site-specific 8-oxo-dA into the shuttle vector.

-

Transfection: Transfect the 8-oxo-dA-containing vector into mammalian cells.

-

Replication in Mammalian Cells: Allow the vector to replicate in the mammalian cells for a defined period (e.g., 48 hours).

-

Plasmid Rescue: Isolate the progeny plasmids from the mammalian cells.

-

Transformation of E. coli: Transform competent E. coli with the rescued plasmids.

-

Mutant Screening: Plate the transformed E. coli on a selective medium to identify mutant colonies (e.g., based on a reporter gene like supF).

-

Mutation Frequency Calculation: Calculate the mutation frequency as the ratio of mutant colonies to the total number of colonies.

-

DNA Sequencing: Isolate plasmid DNA from mutant colonies and sequence the region containing the original lesion to determine the nature of the mutation (i.e., A to C transversion).

Visualizing the Mechanisms

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular pathways and experimental workflows described in this guide.

Caption: Mechanism of 8-oxo-dA induced A to C transversion.

Caption: Workflow for a shuttle vector mutagenesis assay.

Cellular Defense Mechanisms

While DNA polymerases can misincorporate nucleotides opposite 8-oxo-dA, cells possess repair mechanisms to counteract this mutagenic threat. The primary pathway for repairing oxidative base damage is the Base Excision Repair (BER) pathway. Specific DNA glycosylases can recognize and excise 8-oxo-dA from the DNA backbone, initiating a cascade of events that leads to the replacement of the damaged base with a correct adenine. However, the efficiency of 8-oxo-dA repair can vary, and if the lesion is not repaired before DNA replication, the mutagenic potential remains.

Conclusion

The A to C transversion induced by 8-oxo-dA is a significant consequence of oxidative DNA damage. The mechanism is rooted in the conformational flexibility of the 8-oxo-dA lesion, which allows for non-canonical base pairing with guanine. The involvement of various DNA polymerases, particularly translesion synthesis and repair polymerases, in the bypass of this lesion is a critical factor in determining the mutagenic outcome. Understanding the intricacies of this process, from the molecular interactions to the cellular responses, is crucial for developing strategies to mitigate the impact of oxidative stress on genomic stability and for the development of novel therapeutic interventions targeting DNA repair pathways. This guide provides a foundational resource for researchers and professionals working to unravel the complexities of DNA damage and mutagenesis.

References

- 1. Regulation of oxidative DNA damage repair: the adenine:8-oxo-guanine problem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. Oxidative damage DNA: 8-oxoGua and 8-oxodG as molecular markers of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 8-Oxoadenine: A «New» Player of the Oxidative Stress in Mammals? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a versatile high-throughput mutagenesis assay with multiplexed short-read NGS using DNA-barcoded supF shuttle vector library amplified in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of 8-Oxo-2'-deoxyadenosine: An In-depth Technical Guide

An Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Oxo-2'-deoxyadenosine (8-oxo-dA) is a significant lesion in DNA and the cellular nucleotide pool, arising from the pervasive threat of oxidative stress. While less abundant than its well-studied counterpart, 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), 8-oxo-dA is a critical biomarker of oxidative damage and a potent mutagen. Its presence in the genome can lead to A:T to C:G transversions, implicating it in the etiology of various pathologies, including cancer and neurodegenerative diseases. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of 8-oxo-dA, with a focus on quantitative data, experimental methodologies, and its role in cellular signaling pathways.

Discovery and Historical Context

The story of 8-oxo-dA is intrinsically linked to the broader field of oxidative DNA damage research. Following the identification of 8-oxo-dG as a major product of guanine (B1146940) oxidation, researchers began to investigate the effects of reactive oxygen species (ROS) on other DNA bases.

The oxidation of adenine (B156593) to 7,8-dihydro-8-oxoadenine (8-oxoA) was first observed in aqueous solutions subjected to γ-radiation.[1] Subsequently, this lesion was identified in DNA samples exposed to oxidizing agents, in murine chromatin, and in the DNA of tumor cells.[1] These early studies established 8-oxo-dA as a tangible consequence of oxidative stress on the genome. It was determined that adenine is less susceptible to oxidation than guanine due to its higher redox potential.[2] The amount of 8-oxo-dA induced by stressors like ionizing radiation or hydrogen peroxide is approximately two to three times lower than that of 8-oxo-dG.[2] However, in certain cancer cells, the ratio of 8-oxo-dA to 8-oxo-dG can approach 1:1.[3]

Quantitative Analysis of this compound

The accurate quantification of 8-oxo-dA in biological matrices is crucial for its validation as a biomarker of oxidative stress. The low abundance of this lesion necessitates highly sensitive analytical techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the method of choice.

Table 1: Levels of this compound in Human Tissues and Fluids

| Biological Matrix | Condition | 8-oxo-dA Level (lesions per 106 dA) | Analytical Method | Reference |

| Human Retinal mtDNA | Control | 11 | LC-nanoESI-MS/MS | [4] |

| Human Retinal mtDNA | Age-Related Macular Degeneration (AMD) | 17 | LC-nanoESI-MS/MS | [4] |

| Human Retinal nDNA | Control | 0.04 | LC-nanoESI-MS/MS | [4] |

| Human Retinal nDNA | Age-Related Macular Degeneration (AMD) | 0.05 | LC-nanoESI-MS/MS | [4] |

| Human Urine | Healthy Volunteers | < 0.3 nM | HPLC-ESI-MS/MS | [5] |

| Calf Thymus DNA | Commercial | 7.1 ± 0.2 | HPLC-MS/MS | [6] |

Table 2: Mutagenic Frequency of this compound in Mammalian Cells

| Cell Line | Sequence Context | Mutation Frequency (%) | Predominant Mutation | Reference |

| Mouse Embryonic Fibroblasts | HRAS oncogene hotspot | Comparable to 8-oxo-dG | A:T → C:G transversions, A:T → G:C transitions | [1] |

Experimental Protocols

Chemical Synthesis of this compound Phosphoramidite (B1245037)

The site-specific incorporation of 8-oxo-dA into oligonucleotides for research purposes requires the chemical synthesis of its phosphoramidite derivative. The following protocol is a general guide based on established methods for modified nucleosides.

Experimental Workflow: Synthesis of 8-Oxo-dA Phosphoramidite

Caption: Workflow for the chemical synthesis of 8-Oxo-dA phosphoramidite.

Protocol:

-

Synthesis of 8-Benzyloxy-2'-deoxyadenosine:

-

Dissolve 8-Bromo-2'-deoxyadenosine in anhydrous DMF.

-

Add sodium hydride (NaH) portion-wise at 0°C.

-

Add benzyl alcohol and stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction with methanol (B129727) and purify the product by silica (B1680970) gel chromatography.

-

-

Synthesis of this compound:

-

Dissolve the 8-benzyloxy intermediate in methanol.

-

Add Palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC/LC-MS).

-

Filter the catalyst and concentrate the filtrate to obtain this compound.

-

-

5'-O-DMT Protection:

-

Co-evaporate the dried this compound with anhydrous pyridine.

-

Dissolve in anhydrous pyridine and add 4,4'-dimethoxytrityl chloride (DMT-Cl).

-

Stir at room temperature until completion.

-

Quench with methanol and purify the 5'-O-DMT-8-oxo-2'-deoxyadenosine by silica gel chromatography.

-

-

Phosphitylation:

-

Dissolve the 5'-O-DMT protected nucleoside in anhydrous dichloromethane.

-

Add N,N-diisopropylethylamine (DIPEA).

-

Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at 0°C.

-

Stir at room temperature until the reaction is complete.

-

Purify the final this compound phosphoramidite by silica gel chromatography under an inert atmosphere. Store the final product under argon at -20°C.

-

Quantification of 8-Oxo-dA in DNA by LC-MS/MS

This protocol outlines the general steps for the sensitive detection and quantification of 8-oxo-dA in DNA samples.

Experimental Workflow: LC-MS/MS Analysis of 8-Oxo-dA

Caption: General workflow for the quantification of 8-oxo-dA in DNA by LC-MS/MS.

Protocol:

-

DNA Isolation:

-

Isolate DNA from tissues or cells using a method that minimizes artifactual oxidation (e.g., sodium iodide method or commercial kits with added antioxidants like desferrioxamine).

-

-

Enzymatic Digestion:

-

Digest 10-50 µg of DNA to nucleosides using nuclease P1 followed by alkaline phosphatase.

-

Include an internal standard, such as 15N5-labeled 8-oxo-dA, for accurate quantification by isotope dilution.

-

-

Sample Cleanup (Optional):

-

For complex matrices, a solid-phase extraction (SPE) step can be used to enrich for nucleosides and remove interfering substances.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a reverse-phase C18 column on a UPLC system. A typical mobile phase would be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

-

Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for detection. The specific transitions for 8-oxo-dA (m/z 268 → 152) and its labeled internal standard should be monitored.

-

-

Quantification:

-

Generate a standard curve using known concentrations of 8-oxo-dA.

-

Calculate the amount of 8-oxo-dA in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

In Vitro DNA Glycosylase Activity Assay

This protocol can be used to measure the excision activity of DNA glycosylases (e.g., OGG1, TDG, NEIL1) on a DNA substrate containing a site-specific 8-oxo-dA.

Experimental Workflow: DNA Glycosylase Activity Assay

Caption: Workflow for an in vitro DNA glycosylase activity assay.

Protocol:

-

Substrate Preparation:

-

Synthesize and purify an oligonucleotide containing a single 8-oxo-dA.

-

5'-end label the oligonucleotide with 32P using T4 polynucleotide kinase and [γ-32P]ATP.

-

Anneal the labeled strand to its complementary strand to form a duplex substrate.

-

-

Glycosylase Reaction:

-

Incubate the radiolabeled DNA substrate with a purified DNA glycosylase in a reaction buffer at 37°C for various time points.

-

-

AP Site Cleavage:

-

Stop the reaction and cleave the resulting apurinic/apyrimidinic (AP) site by adding NaOH or by enzymatic cleavage with APE1.

-

-

Analysis:

-

Separate the reaction products on a denaturing polyacrylamide gel.

-

Visualize the gel by autoradiography or phosphorimaging.

-

Quantify the amount of cleaved product to determine the enzyme's activity. Kinetic parameters (kobs) can be determined by plotting the percentage of product formed over time.

-

Biological Significance and Cellular Response

Mutagenicity

8-oxo-dA is a miscoding lesion that can lead to point mutations during DNA replication. The primary mutagenic outcome is the insertion of a guanine opposite 8-oxo-dA, resulting in an A:T to C:G transversion after the subsequent round of replication.[2] The mutagenic potential of 8-oxo-dA in mammalian cells is significant and can be comparable to that of 8-oxo-dG, depending on the sequence context.[1]

DNA Repair

Cells have evolved mechanisms to remove 8-oxo-dA from the genome, primarily through the Base Excision Repair (BER) pathway. Several DNA glycosylases have been shown to recognize and excise 8-oxo-dA:

-

8-Oxoguanine DNA Glycosylase 1 (OGG1): While its primary substrate is 8-oxo-dG, OGG1 can also excise 8-oxo-dA, particularly when it is paired with cytosine.[7]

-

Thymine DNA Glycosylase (TDG): TDG shows robust activity against 8-oxo-dA when it is mispaired with guanine.

-

Nei-like DNA Glycosylase 1 (NEIL1): NEIL1 is another DNA glycosylase that can remove 8-oxo-dA from DNA.

Table 3: Kinetic Parameters for 8-Oxo-dA Excision by DNA Glycosylases

| Enzyme | Substrate (8-oxo-dA paired with) | kobs (min-1) | Km (nM) | Reference |

| hOGG1 | C | Data not consistently available in this specific format | Data not consistently available in this specific format | [7] |

| hTDG | G | Data not consistently available in this specific format | Data not consistently available in this specific format | |

| hNEIL1 | C | Data not consistently available in this specific format | Data not consistently available in this specific format |

Note: While the activity of these enzymes on 8-oxo-dA has been demonstrated, detailed and directly comparable kinetic parameters are not as readily available in the literature as they are for 8-oxo-dG.

Signaling Pathways

Recent evidence has unveiled a fascinating role for 8-oxoadenine derivatives beyond the realm of DNA damage, implicating them as signaling molecules in the innate immune system. Specifically, certain synthetic 8-oxoadenine compounds have been identified as potent agonists of Toll-like Receptor 7 (TLR7).[5][8][9][10][11][12][13] TLR7 is an endosomal receptor that typically recognizes single-stranded viral RNA, and its activation triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.

This signaling is primarily mediated through the MyD88-dependent pathway. Upon ligand binding, TLR7 recruits the adaptor protein MyD88, which in turn recruits and activates members of the IRAK family of kinases. This leads to the activation of TRAF6 and ultimately the transcription factors NF-κB and IRF7, which drive the expression of inflammatory genes and type I interferons.

Signaling Pathway: 8-Oxoadenine Derivative Activation of TLR7

Caption: MyD88-dependent signaling pathway activated by 8-oxoadenine derivatives through TLR7.

Conclusion

This compound, once a lesser-known cousin of 8-oxo-dG, has emerged as a significant player in the landscape of oxidative DNA damage. Its established mutagenicity and the discovery of its role in innate immune signaling underscore its importance in both pathology and normal physiological processes. The continued development of sensitive analytical methods and detailed biochemical studies will further illuminate the multifaceted roles of this intriguing molecule, offering new avenues for research and therapeutic intervention in diseases linked to oxidative stress and immune dysregulation.

References

- 1. Myd88-Dependent Toll-Like Receptor 7 Signaling Mediates Protection from Severe Ross River Virus-Induced Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-Oxoadenine: A «New» Player of the Oxidative Stress in Mammals? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetics of substrate recognition and cleavage by human 8-oxoguanine-DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Optimization of 8-oxoadenines with toll-like-receptor 7 and 8 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous measurement of 8-oxo-2'-deoxyguanosine and this compound by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 8-oxoguanosine phosphoramidite and its incorporation into Oligoribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimization of 8-oxoadenines with toll-like-receptor 7 and 8 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthetic Toll-like Receptors 7 and 8 Agonists: Structure–Activity Relationship in the Oxoadenine Series - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantifying the Level of 8-oxo-dG Using ELISA Assay to Evaluate Oxidative DNA Damage in MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Base Excision Repair Pathways for 8-Oxo-2'-deoxyadenosine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative damage to DNA is a constant threat to genomic integrity, with 8-Oxo-2'-deoxyadenosine (8-oxo-dA) being a significant mutagenic lesion arising from the oxidation of adenine (B156593). The primary cellular defense against such non-bulky base lesions is the Base Excision Repair (BER) pathway. This guide provides a comprehensive technical overview of the BER pathways responsible for the recognition and removal of 8-oxo-dA. It details the key DNA glycosylases involved, their substrate specificities, and the subsequent enzymatic steps of both short-patch and long-patch BER. Furthermore, this document includes quantitative kinetic data for the involved enzymes, detailed experimental methodologies for studying these pathways, and visual representations of the core processes to facilitate a deeper understanding for research and therapeutic development.

Introduction to this compound and its Repair

Reactive oxygen species (ROS), generated as byproducts of cellular metabolism and from exogenous sources, can induce a variety of DNA lesions. Among these, 8-oxo-dA is a prevalent form of adenine oxidation.[1] If left unrepaired, 8-oxo-dA can lead to A→C and A→G transversions, posing a significant threat to genomic stability. The cell employs the Base Excision Repair (BER) pathway to counteract such threats. BER is a multi-step process initiated by a DNA glycosylase that recognizes and excises the damaged base. The resulting abasic (AP) site is then processed by one of two major sub-pathways: short-patch BER, which replaces a single nucleotide, or long-patch BER, which synthesizes a stretch of 2-10 nucleotides.[2][3]

Key DNA Glycosylases in 8-oxo-dA Repair

Several DNA glycosylases have been identified to possess activity against 8-oxo-dA, each with distinct efficiencies and substrate preferences.

Thymine (B56734) DNA Glycosylase (TDG)

Thymine DNA Glycosylase (TDG) emerges as a highly efficient enzyme for the excision of 8-oxo-dA.[1] Notably, its activity is significantly influenced by the base paired opposite the lesion. TDG exhibits robust activity when 8-oxo-dA is paired with guanine (B1146940) (G), adenine (A), or cytosine (C), and lower, yet still significant, activity when paired with thymine (T). This broad specificity suggests a primary role for TDG in the removal of 8-oxo-dA from the genome.

8-Oxoguanine DNA Glycosylase 1 (OGG1)

Human 8-oxoguanine DNA glycosylase 1 (OGG1) is the primary enzyme for the repair of 8-oxo-7,8-dihydroguanine (8-oxo-dG).[4] However, it also demonstrates the ability to excise 8-oxo-dA, although with lower efficiency.[5] This activity is most prominent when 8-oxo-dA is paired with cytosine (C).[6][7] OGG1 is considered a bifunctional glycosylase, possessing both N-glycosylase and AP-lyase activities.[4]

Endonuclease VIII-like 1 (NEIL1)

NEIL1 is another DNA glycosylase that contributes to the repair of 8-oxo-dA. Similar to OGG1, NEIL1 efficiently removes 8-oxo-dA when it is paired with cytosine.[6][7] In a reconstituted in vitro BER system, NEIL1-initiated repair of 8-oxo-dA can sometimes be abortive, halting after base removal and strand cleavage. This suggests that the subsequent steps may require additional factors.[6][7]

Endonuclease III Homolog 1 (NTH1)

While NTH1 is a key enzyme in the repair of oxidized pyrimidines, its role in the repair of 8-oxo-dA is not well-established. Some studies suggest it may have weak activity on oxidized purines in specific contexts, but it is not considered a primary enzyme for 8-oxo-dA repair.

The Base Excision Repair Pathways for 8-oxo-dA

The repair of 8-oxo-dA proceeds through a series of coordinated enzymatic steps following its recognition and excision by a DNA glycosylase.

Initiation: Glycosylase-Mediated Base Excision

The BER pathway is initiated by the recognition of the 8-oxo-dA lesion by a DNA glycosylase (TDG, OGG1, or NEIL1). The glycosylase cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar, releasing the 8-oxoadenine base and leaving an apurinic/apyrimidinic (AP) site in the DNA backbone.

AP Site Processing and Repair Synthesis

Following the creation of an AP site, the repair can proceed via one of two sub-pathways:

The canonical and most common form of BER, short-patch repair, involves the replacement of a single nucleotide.

-

AP Endonuclease 1 (APE1) recognizes the AP site and incises the phosphodiester backbone 5' to the lesion, generating a 3'-hydroxyl (3'-OH) and a 5'-deoxyribose phosphate (B84403) (5'-dRP) terminus.

-

DNA Polymerase β (Pol β) binds to the nicked site. Its dRP-lyase activity removes the 5'-dRP moiety, and its polymerase activity fills the single-nucleotide gap.

-

DNA Ligase IIIα (LIG3A) , in complex with X-ray repair cross-complementing protein 1 (XRCC1) , seals the remaining nick in the DNA backbone, completing the repair process.

In certain situations, such as when the 5'-dRP terminus is modified and resistant to Pol β's lyase activity, the cell utilizes the long-patch BER pathway.[2]

-

APE1 incises the AP site as in the short-patch pathway.

-

DNA Polymerase δ/ε (Pol δ/ε) , in conjunction with the processivity factor Proliferating Cell Nuclear Antigen (PCNA) , synthesizes a stretch of 2-10 nucleotides, displacing the downstream DNA strand containing the 5'-dRP.

-

Flap Endonuclease 1 (FEN1) recognizes and removes the displaced single-stranded flap.

-

DNA Ligase I (LIG1) seals the nick to complete the repair.

Quantitative Data on Enzyme Kinetics

The efficiency of 8-oxo-dA excision varies significantly among the different DNA glycosylases and is highly dependent on the opposing base.

| Enzyme | 8-oxo-dA paired with | kmax (min-1) | K0.5 (µM) | Catalytic Efficiency (kmax/K0.5) (µM-1min-1) | Reference |

| Thymine DNA Glycosylase (TDG) | G | 39.8 ± 0.7 | 0.010 ± 0.001 | 3919 ± 308 | [2] |

| A | 9.55 ± 0.44 | 0.139 ± 0.023 | 69 ± 12 | [2] | |

| C | 4.39 ± 0.10 | 0.084 ± 0.008 | 52 ± 5 | [2] | |

| T | 0.135 ± 0.005 | 0.251 ± 0.029 | 0.54 ± 0.06 | [2] | |

| OGG1 | C | Modest Activity | - | - | [6][7] |

| NEIL1 | C | Efficient Removal | - | - | [6][7] |

Experimental Protocols

Synthesis of Oligonucleotides Containing 8-oxo-dA

The chemical synthesis of oligonucleotides with a site-specific 8-oxo-dA lesion is crucial for in vitro studies. A common method involves the conversion of 8-bromo-2'-deoxyadenosine (B120125) (8-Br-dA) into an 8-benzyloxy-substituted derivative, followed by catalytic hydrogenation.[1] Alternatively, 8-Br-dA can be treated with a mixture of 2-mercaptoethanol (B42355) and triethylamine.[1] These methods allow for the production of high-purity oligonucleotides for use in repair assays.

In Vitro Reconstituted BER Assay

This assay allows for the detailed study of the BER pathway using purified enzymes.

Materials:

-

Purified DNA glycosylase (TDG, OGG1, or NEIL1)

-

Purified APE1

-

Purified DNA Polymerase β

-

Purified DNA Ligase IIIα/XRCC1 (for short-patch) or DNA Ligase I (for long-patch)

-

Purified FEN1 and PCNA (for long-patch)

-

5'-radiolabeled oligonucleotide substrate containing a single 8-oxo-dA

-

Unlabeled complementary oligonucleotide

-

Reaction buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT)

-

dNTPs

-

Formamide (B127407) loading dye

-

Denaturing polyacrylamide gel

Procedure:

-

Substrate Annealing: Anneal the 5'-radiolabeled oligonucleotide containing 8-oxo-dA with its unlabeled complement to form a double-stranded DNA substrate.

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, dNTPs, and the annealed DNA substrate.

-

Initiation of Repair: Add the DNA glycosylase to initiate the reaction. Incubate at 37°C for a specified time.

-

Addition of Subsequent Enzymes: For a complete BER assay, add APE1, Pol β, and the appropriate ligase (and FEN1/PCNA for long-patch) to the reaction mixture.

-

Time Course Analysis: At various time points, remove aliquots of the reaction and stop the reaction by adding formamide loading dye.

-

Product Analysis: Separate the reaction products on a denaturing polyacrylamide gel.

-

Visualization and Quantification: Visualize the radiolabeled DNA fragments using autoradiography or phosphorimaging. The appearance of cleavage products and ligated full-length product indicates successful repair.

Conclusion

The base excision repair of 8-oxo-dA is a multifaceted process involving several DNA glycosylases with overlapping specificities. TDG appears to be a major player in the recognition and removal of this lesion, while OGG1 and NEIL1 likely serve as important backup enzymes, particularly for 8-oxo-dA:C mispairs. The subsequent repair can proceed through either short-patch or long-patch BER, ensuring the faithful restoration of the DNA sequence. A thorough understanding of these pathways, supported by quantitative kinetic data and robust experimental methodologies, is paramount for researchers in the fields of DNA repair, carcinogenesis, and for the development of novel therapeutic strategies targeting genomic instability.

References

- 1. 8-Oxoadenine: A «New» Player of the Oxidative Stress in Mammals? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Base excision repair - Wikipedia [en.wikipedia.org]

- 3. Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxoguanine glycosylase - Wikipedia [en.wikipedia.org]

- 5. Catalytic and DNA-binding properties of the human Ogg1 DNA N-glycosylase/AP lyase: biochemical exploration of H270, Q315 and F319, three amino acids of the 8-oxoguanine-binding pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of mammalian NEIL1 protein in the repair of 8-oxo-7,8-dihydroadenine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of mammalian NEIL1 protein in the repair of 8-oxo-7,8-dihydroadenine in DNA - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Response to 8-Oxo-2'-deoxyadenosine-Induced DNA Damage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative DNA damage is a constant threat to genomic integrity, arising from both endogenous metabolic processes and exogenous agents. While 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) is the most studied oxidative DNA lesion, 8-oxo-7,8-dihydro-2'-deoxyadenosine (8-oxo-dA), another product of adenine (B156593) oxidation, presents its own set of challenges to the cell. The formation of 8-oxo-dA is a consequence of the attack by reactive oxygen species (ROS), particularly the hydroxyl radical (•OH), at the C8 position of the adenine base.[1] Although less abundant than 8-oxo-dG, 8-oxo-dA is mutagenic and has been implicated in various pathologies, including cancer and neurodegenerative diseases.[1][2] This technical guide provides an in-depth overview of the cellular mechanisms for detecting and repairing 8-oxo-dA, the enzymes involved, and the current understanding of the downstream cellular responses.

Mutagenic Potential of 8-Oxo-2'-deoxyadenosine

8-oxo-dA is a miscoding lesion that can lead to mutations during DNA replication. In mammalian cells, it has been shown to cause primarily A→C transversions and, to a lesser extent, A→G transitions.[3][4][5] The mutagenic outcome is dependent on the local DNA sequence context.[3][4] The mutation frequency of 8-oxo-dA is generally lower than that of 8-oxo-dG.[3][4]

DNA Repair of this compound

The primary pathway for the removal of 8-oxo-dA from DNA is the Base Excision Repair (BER) pathway. This process is initiated by a specialized class of enzymes called DNA glycosylases that recognize and excise the damaged base.

Key DNA Glycosylases Involved in 8-oxo-dA Repair

Several mammalian DNA glycosylases have been identified to possess activity towards 8-oxo-dA:

-

8-Oxoguanine DNA Glycosylase 1 (OGG1): While its primary substrate is 8-oxo-dG, OGG1 also excises 8-oxo-dA, but with a strong preference for 8-oxo-dA when it is paired with cytosine (C).[3][6] This activity is observed in both the nucleus and mitochondria.[6]

-

Nei-like DNA Glycosylase 1 (NEIL1): Similar to OGG1, NEIL1 efficiently removes 8-oxo-dA from 8-oxo-dA:C base pairs.[3][4] However, the repair process initiated by NEIL1 can be abortive, leading to an accumulation of incised DNA strands, which may require further processing by other enzymes like polynucleotide kinase/3'-phosphatase.[3]

-

Thymine (B56734) DNA Glycosylase (TDG): TDG exhibits a broader substrate specificity for 8-oxo-dA, excising it when paired with guanine (B1146940) (G), adenine (A), or cytosine (C) with high activity.[1] Its activity on 8-oxo-dA opposite thymine (T) is lower but still comparable to its activity on its canonical substrates.[1]

-

Unidentified Nuclear Glycosylase: Studies have shown that in nuclear extracts, there is an enzymatic activity that cleaves 8-oxo-dA when it is paired with guanine (G). This activity is distinct from OGG1.[6] The specific enzyme responsible for this has not yet been definitively identified.

-

MUTY Homolog (MUTYH): While MUTYH's primary role is to remove adenine misincorporated opposite 8-oxo-dG, its direct role in excising 8-oxo-dA has not been clearly established.[5][7]

The following diagram illustrates the known DNA glycosylases involved in the recognition and excision of 8-oxo-dA in different base pair contexts.

References

- 1. Single molecule glycosylase studies with engineered 8-oxoguanine DNA damage sites show functional defects of a MUTYH polyposis variant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An 8-oxo-guanine repair pathway coordinated by MUTYH glycosylase and DNA polymerase λ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Repair of 8-oxoG:A Mismatches by the MUTYH Glycosylase: Mechanism, Metals & Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FSHing for DNA Damage: Key Features of MutY Detection of 8-Oxoguanine:Adenine Mismatches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Structure of the mammalian adenine DNA glycosylase MUTYH: insights into the base excision repair pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetics of substrate recognition and cleavage by human 8-oxoguanine-DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]

8-Oxo-2'-deoxyadenosine in Mitochondrial versus Nuclear DNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of 8-oxo-2'-deoxyadenosine (8-oxo-dA), a significant form of oxidative DNA damage, with a specific focus on its differential accumulation and repair in mitochondrial versus nuclear DNA. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways.

Introduction

Reactive oxygen species (ROS), generated as byproducts of normal cellular metabolism and in response to environmental stressors, can induce a variety of lesions in DNA. Among these, this compound (8-oxo-dA) is a critical form of damage to purine (B94841) bases. The presence of 8-oxo-dA in DNA can lead to G:C to T:A transversion mutations if not repaired, thereby threatening genomic integrity. Due to the high levels of ROS production within mitochondria from oxidative phosphorylation, mitochondrial DNA (mtDNA) is particularly susceptible to oxidative damage compared to nuclear DNA (nDNA). Understanding the disparities in the levels and repair of 8-oxo-dA between these two crucial cellular compartments is essential for elucidating its role in various pathologies, including neurodegenerative diseases, cancer, and aging.

Quantitative Data: 8-oxo-dA and 8-oxo-dG Levels in Mitochondrial vs. Nuclear DNA

The following table summarizes the quantitative data on the levels of this compound (8-oxo-dA) and the more extensively studied 8-oxo-2'-deoxyguanosine (8-oxo-dG) in mitochondrial and nuclear DNA from human retinal pigment epithelium (RPE) and neural retina (NR). This data highlights the significantly higher burden of oxidative damage in mtDNA.

| Lesion | DNA Type | Tissue | Condition | Adducts per 106 Nucleotides (Mean ± SD) | Reference |

| 8-oxo-dA | mtDNA | RPE | Control | 11 ± (not specified) | [1] |

| RPE | AMD | 17 ± (not specified) | [1] | ||

| NR | - | 9.2 ± 5.5 | [1] | ||

| nDNA | NR | - | 0.04 - 0.05 | [1] | |

| 8-oxo-dG | mtDNA | RPE | Control | 170 ± (not specified) | [1] |

| RPE | AMD | 188 ± (not specified) | [1] | ||

| nDNA | RPE | Control | 0.54 ± (not specified) | [1] | |

| RPE | AMD | 0.96 ± (not specified) | [1] |

Experimental Protocols

Quantification of 8-oxo-dA and 8-oxo-dG by Liquid Chromatography-Nanoelectrospray Ionization-Tandem Mass Spectrometry (LC-NSI-MS/MS)

This protocol is adapted from a method developed for the simultaneous analysis of 8-oxo-dG and 8-oxo-dA in human retinal DNA[1].

1. DNA Isolation:

-

Isolate nuclear and mitochondrial DNA from tissue samples using a differential centrifugation method. The sodium iodide (NaI) method is recommended to minimize artificial oxidation during isolation[2].

2. DNA Hydrolysis:

-

To 10-20 µg of DNA, add internal standards ([¹³C,¹⁵N₂]8-oxo-dG and [¹³C₂,¹⁵N]8-oxo-dA).

-

Add nuclease P1 (20 units) in 10 mM sodium acetate (B1210297) buffer (pH 5.3) and incubate at 50 °C for 1 hour.

-

Add alkaline phosphatase (10 units) in 100 mM Tris-HCl buffer (pH 7.4) and incubate at 37 °C for 2 hours.

3. Sample Purification:

-

Purify the hydrolyzed DNA samples using a solid-phase extraction (SPE) column to remove interfering substances.

4. LC-NSI-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: Reversed-phase C18 column.

-

Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) (pH 4.2).

-

Mobile Phase B: Methanol.

-

Gradient: A linear gradient from 8% to 22% Methanol over 18 minutes.

-

Flow Rate: 300 nL/min.

-

-

Nanoelectrospray Ionization (NSI):

-

Operate in positive ion mode.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Monitor the following mass-to-charge ratio (m/z) transitions:

-

8-oxo-dG: m/z 284.2 → 168.2

-

8-oxo-dA: m/z 268.2 → 152.2

-

[¹³C,¹⁵N₂]8-oxo-dG (Internal Standard): m/z 287.2 → 171.2

-

[¹³C₂,¹⁵N]8-oxo-dA (Internal Standard): m/z 271.2 → 155.2

-

-

Collision Gas: Argon.

-

Collision Energy: 16 eV.

-

5. Quantification:

-

Construct calibration curves using known concentrations of 8-oxo-dA and 8-oxo-dG standards.

-

Quantify the amount of 8-oxo-dA and 8-oxo-dG in the samples by comparing their peak areas to those of the internal standards and the calibration curve.

Signaling Pathways and Repair Mechanisms

The primary pathway for the repair of oxidized bases in both the nucleus and mitochondria is the Base Excision Repair (BER) pathway.

Base Excision Repair of 8-oxo-Adenine

While the repair of 8-oxo-guanine is well-characterized, the specific mechanisms for 8-oxo-adenine are less understood but are believed to follow a similar pathway involving specific DNA glycosylases.

Figure 1. Simplified Base Excision Repair pathway for 8-oxo-adenine.

The repair of 8-oxo-A is primarily initiated by the DNA glycosylase NEIL1, which recognizes and excises the oxidized adenine (B156593) base[3]. If 8-oxo-A is mispaired with guanine, the MUTYH glycosylase may also be involved in removing the incorrect base[4]. Following the removal of the damaged base, an apurinic/apyrimidinic (AP) site is created. This site is then incised by AP endonuclease 1 (APE1). DNA polymerase (Pol β in the nucleus, Pol γ in mitochondria) then inserts the correct nucleotide, and the final nick in the DNA backbone is sealed by DNA ligase III.

Experimental Workflow for 8-oxo-dA Quantification

The following diagram illustrates the logical workflow for the quantification of 8-oxo-dA in mitochondrial and nuclear DNA.

Figure 2. Experimental workflow for 8-oxo-dA quantification.

Conclusion

The available data strongly indicate that mitochondrial DNA is a primary target for oxidative damage, exhibiting significantly higher levels of 8-oxo-dA and 8-oxo-dG compared to nuclear DNA. This increased susceptibility is likely due to the proximity of mtDNA to the primary site of ROS production and a potentially less efficient repair capacity compared to the nucleus. The Base Excision Repair pathway is the key defense mechanism against these lesions in both cellular compartments. The accurate quantification of 8-oxo-dA using sensitive techniques like LC-NSI-MS/MS is crucial for understanding its role in disease and for the development of targeted therapeutic interventions. Further research is needed to fully elucidate the specific roles of different DNA glycosylases in the repair of 8-oxo-dA in mitochondria and to explore the downstream consequences of its accumulation.

References

- 1. Precision genome editing and in-cell measurements of oxidative DNA damage repair enable functional and mechanistic characterization of cancer-associated MUTYH variants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous measurement of 8-oxo-2'-deoxyguanosine and this compound by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of mammalian NEIL1 protein in the repair of 8-oxo-7,8-dihydroadenine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Mutyh Base Excision Repair Gene Influences the Inflammatory Response in a Mouse Model of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

Physiological Levels of 8-Oxo-2'-deoxyadenosine in Healthy Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative damage to DNA is an unavoidable consequence of aerobic metabolism and exposure to environmental agents. This damage results in a variety of lesions, among which 8-Oxo-2'-deoxyadenosine (8-oxodA) is a significant, albeit less studied, product of adenine (B156593) oxidation. The formation of 8-oxodA can lead to mutations and has been implicated in the pathogenesis of several diseases. This technical guide provides an in-depth overview of the current knowledge on the physiological levels of 8-oxodA in healthy tissues, the methodologies for its detection, and the cellular pathways involved in its repair.

Quantitative Levels of this compound

The quantification of 8-oxodA in healthy tissues is a challenging analytical task due to its low physiological abundance. Consequently, there is a limited amount of comprehensive data across a wide range of tissues. The table below summarizes the available quantitative data for 8-oxodA in healthy mammalian tissues. It is important to note that the majority of studies on oxidative DNA damage have focused on the more abundant lesion, 8-oxo-2'-deoxyguanosine (8-oxodG), and data for 8-oxodA remains sparse. Further research is required to establish a more complete profile of 8-oxodA levels in various healthy tissues.

| Tissue | Species | DNA Type | 8-oxodA Level (lesions per 10^6 bases) | Analytical Method | Reference |

| Retina | Human | Mitochondrial | 11 - 17 | LC-nanoESI-MS/MS | [1] |

| Retina | Human | Nuclear | 0.04 - 0.05 | LC-nanoESI-MS/MS | [1] |

| Thymus | Calf | Not Specified | 7.1 ± 0.2 | HPLC-MS/MS | [2] |

Experimental Protocols: Quantification of this compound by LC-MS/MS

The gold standard for the quantification of 8-oxodA is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Below is a representative protocol for the analysis of 8-oxodA in tissue DNA.

1. DNA Extraction:

-

Homogenize fresh or frozen tissue samples (typically 50-100 mg) in a lysis buffer containing chelating agents (e.g., EDTA) and antioxidants (e.g., butylated hydroxytoluene) to minimize ex vivo DNA oxidation.

-

Perform enzymatic digestion of proteins using Proteinase K.

-

Isolate DNA using a method that minimizes oxidative artifacts, such as the sodium iodide (NaI) method or commercial DNA isolation kits designed for oxidative damage analysis.

-

Quantify the extracted DNA using UV spectrophotometry.

2. DNA Hydrolysis:

-

Enzymatically digest the purified DNA to its constituent deoxynucleosides. A common enzyme cocktail includes nuclease P1 (to hydrolyze DNA to 3'-mononucleotides), followed by alkaline phosphatase (to dephosphorylate the mononucleotides to deoxynucleosides).

-

Ensure complete digestion to release all modified and unmodified nucleosides.

3. Sample Preparation for LC-MS/MS:

-

Remove proteins and other macromolecules from the hydrolyzed DNA sample, for example, by ultrafiltration.

-

Incorporate a stable isotope-labeled internal standard (e.g., [¹⁵N₅]8-oxodA) to allow for accurate quantification by isotope dilution mass spectrometry.

4. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Use a reversed-phase C18 column for the separation of 8-oxodA from other nucleosides.

-

Employ a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with a small percentage of formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile).

-

-

Mass Spectrometric Detection:

-

Utilize a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode.

-

Perform multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of both native 8-oxodA and the isotope-labeled internal standard. This provides high selectivity and sensitivity for quantification.

-

5. Data Analysis:

-

Quantify the amount of 8-oxodA in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated with known concentrations of 8-oxodA standards.

-

Normalize the results to the amount of unmodified 2'-deoxyadenosine (B1664071) or total DNA analyzed to express the level of 8-oxodA as lesions per 10⁶ or 10⁷ parent bases.

Signaling Pathways and Repair Mechanisms

The primary cellular defense against oxidative DNA damage, including 8-oxodA, is the Base Excision Repair (BER) pathway. Recent evidence has specifically implicated human thymine (B56734) DNA glycosylase (TDG) in the recognition and excision of 8-oxoadenine (oxoA) from DNA[3].

Base Excision Repair (BER) Pathway for 8-Oxoadenine

The BER pathway for 8-oxodA can be summarized in the following steps:

-

Recognition and Excision: A DNA glycosylase, such as TDG, recognizes the 8-oxodA lesion and cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site.

-

AP Site Incision: An AP endonuclease, such as APE1, cleaves the phosphodiester backbone 5' to the AP site.

-

DNA Synthesis and Ligation: DNA polymerase β (Pol β) fills the single-nucleotide gap, and the nick is sealed by a DNA ligase (such as Ligase III), restoring the original DNA sequence.

Mandatory Visualizations

Experimental Workflow for 8-oxodA Quantification

Caption: Experimental workflow for 8-oxodA analysis.

Base Excision Repair (BER) Pathway for 8-Oxoadenine

Caption: Base Excision Repair of 8-oxodA.

References

The Role of 8-Oxo-2'-deoxyadenosine in Aging and Cellular Senescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress is a fundamental driver of the aging process and the induction of cellular senescence. This is largely attributed to the accumulation of damage to cellular macromolecules, with DNA being a critical target. While 8-oxo-2'-deoxyguanosine (8-oxo-dG) is the most studied oxidative DNA lesion, 8-oxo-2'-deoxyadenosine (8-oxo-dA), another product of DNA oxidation, also contributes to genomic instability and has been implicated in age-related pathologies. This technical guide provides an in-depth analysis of the role of 8-oxo-dA in aging and cellular senescence, covering its formation, repair mechanisms, and downstream cellular consequences. We present available quantitative data, detail experimental protocols for its detection, and visualize the pertinent signaling pathways.

Introduction: The Oxidative Threat to Genomic Integrity

Reactive oxygen species (ROS), generated as byproducts of normal metabolic processes and from exogenous sources, constantly challenge the integrity of the genome. Purine bases, due to their chemical structure, are particularly susceptible to oxidative attack. The oxidation of the C8 position of deoxyadenosine (B7792050) results in the formation of 8-oxo-7,8-dihydro-2'-deoxyadenosine (8-oxo-dA).[1] Although less abundant than its guanine (B1146940) counterpart, 8-oxo-dG, the accumulation of 8-oxo-dA can lead to mutations and is associated with various age-related diseases, including cancer and neurodegenerative disorders.[1] Understanding the lifecycle of this lesion, from its formation to its impact on cellular fate, is crucial for developing therapeutic strategies to mitigate the effects of oxidative stress in aging.

Formation of this compound

The primary mechanism for the formation of 8-oxo-dA in DNA is the attack of the highly reactive hydroxyl radical (•OH) on the C8 position of the adenine (B156593) base.[1] This reaction proceeds through the formation of a C8-OH-adduct radical, which is subsequently oxidized to form the stable 8-oxo-dA lesion.[1]

References

Methodological & Application

Application Note: Quantification of 8-Oxo-2'-deoxyadenosine in DNA by Stable Isotope Dilution LC-MS/MS

Introduction

Reactive oxygen species (ROS) can induce damage to cellular macromolecules, including DNA. 8-oxo-7,8-dihydro-2'-deoxyadenosine (8-oxo-dA), a product of oxidative damage to adenine (B156593) residues in DNA, is a critical biomarker for assessing oxidative stress. Its accumulation has been implicated in various pathological conditions and aging processes. Accurate and sensitive quantification of 8-oxo-dA is essential for researchers, scientists, and drug development professionals investigating the mechanisms of oxidative damage and the efficacy of therapeutic interventions. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis due to its high selectivity and sensitivity.[1] This application note details a robust LC-MS/MS method for the reliable quantification of 8-oxo-dA in DNA samples.

Principle

This method employs a stable isotope dilution technique, which is a highly accurate quantification strategy. An isotopically labeled internal standard (e.g., [¹⁵N₅]8-oxo-dA) is spiked into the sample at the beginning of the preparation process. This standard behaves identically to the endogenous analyte throughout extraction, digestion, and ionization, correcting for any sample loss or matrix effects.

The workflow involves three main stages:

-

DNA Extraction and Enzymatic Hydrolysis: High-purity DNA is isolated from the biological matrix. To prevent artifactual oxidation of adenine during this process, antioxidants and metal chelators are used.[2] The isolated DNA is then enzymatically digested into its constituent deoxynucleosides.[3]

-

Chromatographic Separation: The resulting deoxynucleoside mixture is separated using Ultra-High-Performance Liquid Chromatography (UHPLC) with a reversed-phase C18 column. This step isolates 8-oxo-dA from other nucleosides and potential interferences.[2]

-

Mass Spectrometric Detection: The analyte and its internal standard are detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective technique monitors specific precursor-to-product ion transitions for both the target analyte and the internal standard, ensuring unambiguous identification and quantification.[4]

Experimental Protocols

1. Materials and Reagents

-

Standards: 8-oxo-2'-deoxyadenosine (8-oxo-dA), [¹⁵N₅]this compound ([¹⁵N₅]8-oxo-dA), 2'-deoxyguanosine (B1662781) (dG), 2'-deoxyadenosine (B1664071) (dA), 2'-deoxycytidine (B1670253) (dC), thymidine (B127349) (T).

-

Enzymes: DNase I, Nuclease P1, Alkaline Phosphatase.

-

Chemicals: Sodium acetate, Zinc chloride, Tris-HCl, Magnesium chloride, 2,2,6,6-Tetrachloro-1-piperidinyloxy (TEMPO), Desferrioxamine mesylate salt (Desferal).

-

Solvents: LC-MS grade water, Methanol (B129727), Acetonitrile, Acetic acid.

-

DNA Isolation Kit: Commercial kit suitable for the sample type (e.g., Qiagen DNeasy Blood & Tissue Kit).

-

Consumables: 1.5 mL microcentrifuge tubes, LC-MS vials.[5]

2. Sample Preparation: DNA Isolation and Hydrolysis

-

DNA Isolation:

-

Isolate genomic DNA from tissue or cell samples using a commercial DNA isolation kit according to the manufacturer's protocol.

-

Crucial Step: To prevent artifactual oxidation during isolation, supplement lysis buffers with antioxidants such as 15 mM TEMPO and/or metal chelators like desferal.[2]

-

Quantify the extracted DNA using a UV spectrophotometer to determine concentration and assess purity (A260/A280 ratio).

-

-

Enzymatic Digestion:

-

In a 1.5 mL microcentrifuge tube, aliquot 10-20 µg of DNA.

-

Spike the sample with the internal standard, [¹⁵N₅]8-oxo-dA, to a final concentration of 50 nM.

-

Add nuclease P1 buffer (e.g., 20 mM sodium acetate, 10 mM ZnCl₂, pH 5.2) and 10 units of Nuclease P1.

-

Incubate at 37°C for 2 hours.

-

Add alkaline phosphatase buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5) and 10 units of alkaline phosphatase.

-

Incubate at 37°C for an additional 2 hours.[3]

-

Terminate the reaction by adding methanol to precipitate the enzymes. Centrifuge at 15,000 x g for 15 minutes.

-

Transfer the supernatant containing the deoxynucleosides to a new tube and evaporate to dryness using a vacuum concentrator.

-

Reconstitute the dried sample in 50 µL of mobile phase A for LC-MS/MS analysis.

-

3. LC-MS/MS Analysis

-